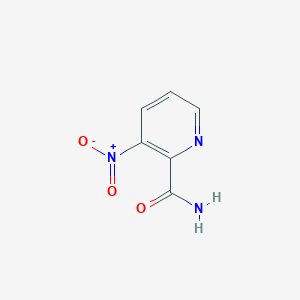

3-Nitropyridine-2-carboxamide

Description

Contextual Significance in Heterocyclic Chemistry

Pyridine (B92270) and its derivatives are fundamental components in heterocyclic chemistry, widely recognized for their presence in biologically active compounds and novel materials. researchgate.netnih.gov Nitropyridines, in particular, serve as crucial intermediates in the synthesis of more complex heterocyclic systems. nih.gov The introduction of a nitro group onto the pyridine ring significantly influences its chemical reactivity.

The nitro group in 3-nitropyridine (B142982) enhances the molecule's susceptibility to nucleophilic substitution reactions. This characteristic is pivotal for introducing various functional groups onto the pyridine core, thereby enabling the synthesis of a wide array of derivatives. researchgate.net Furthermore, the nitro group can be reduced to an amino group, which opens up another avenue for chemical modifications, such as diazotization or acylation. ambeed.com

The carboxamide group at the 2-position further adds to the synthetic versatility of the molecule. It can participate in various reactions, including hydrolysis to the corresponding carboxylic acid or dehydration to a nitrile. These transformations allow for the construction of diverse molecular architectures.

Overview of Research Trajectories and Interdisciplinary Relevance

Research involving 3-nitropyridine-2-carboxamide and related nitropyridine structures spans multiple disciplines, highlighting its interdisciplinary relevance. The primary research trajectories include:

Medicinal Chemistry: A significant portion of research focuses on the synthesis of novel bioactive molecules. Nitropyridine derivatives have been investigated for a range of therapeutic applications. For instance, they have been used as precursors for Janus kinase 2 (JAK2) inhibitors and glycogen (B147801) synthase kinase-3 (GSK3) inhibitors. nih.govmdpi.com The structural framework of nitropyridines is considered a "privileged" motif in drug design due to its prevalence in FDA-approved drugs. nih.gov

Agrochemicals: The utility of nitropyridine derivatives extends to the agricultural sector, where they are used in the formulation of pesticides and herbicides.

Materials Science: Researchers have explored the incorporation of nitropyridine-based compounds into specialty polymers and coatings. The electronic properties endowed by the nitro group can be harnessed for the development of materials with specific optical or electronic characteristics.

Organic Synthesis: From a synthetic organic chemistry perspective, nitropyridines are valued as versatile and readily available starting materials for a broad spectrum of mono- and polynuclear heterocyclic systems. nih.gov The reactivity of the nitro and carboxamide groups allows for the construction of complex molecular scaffolds.

The following table provides a summary of the key properties of this compound:

| Property | Value |

| CAS Number | 59290-92-5 sigmaaldrich.com |

| Molecular Formula | C6H5N3O3 sigmaaldrich.com |

| IUPAC Name | This compound sigmaaldrich.com |

| Physical Form | White to Yellow Solid sigmaaldrich.com |

| Purity | 95% sigmaaldrich.com |

| Storage Temperature | 2-8 °C sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

3-nitropyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O3/c7-6(10)5-4(9(11)12)2-1-3-8-5/h1-3H,(H2,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBWLACQQQPKOSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(=O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00342230 | |

| Record name | 3-Nitro-2-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00342230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59290-92-5 | |

| Record name | 3-Nitro-2-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00342230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 3 Nitropyridine 2 Carboxamide

Established Synthetic Routes to the Core Compound

The creation of the 3-nitropyridine-2-carboxamide scaffold can be approached through several established pathways, including the transformation of functionalized pyridine (B92270) precursors or the direct nitration of a pre-existing pyridine ring.

Multi-step synthetic sequences involving oxidation and hydrolysis of functionalized pyridine precursors provide a viable route to nitropyridine derivatives. One documented method begins with commercially available 2-chloro-3-nitropyridines. These precursors can react with nucleophiles like diethyl malonate, followed by acidic hydrolysis and decarboxylation, to yield 2-alkyl-3-nitropyridines. For instance, 2-methyl-3-nitropyridines are synthesized from their 2-chloro counterparts through this malonic ester synthesis-hydrolysis sequence. This approach establishes the carbon framework which can then be further manipulated.

Another relevant transformation involves the hydrolysis of urea derivatives. In a synthesis pathway for 2-nitro-3-aminopyridine, a related compound, 3-aminopyridine is first converted to N,N'-di-(3-pyridyl)-urea. This intermediate is then nitrated and subsequently hydrolyzed to yield the final product. This highlights the utility of hydrolysis in unmasking functional groups on the pyridine ring during a synthetic sequence.

Oxidative processes also play a role in the synthesis of related pyridine structures. For example, oxidative amination has been developed as a method for the streamlined synthesis of pyridones from cyclopentenone building blocks, demonstrating how oxidation can be used to construct the pyridine ring itself.

Direct nitration of the pyridine ring is a fundamental method for introducing the key nitro group. However, the electrophilic aromatic substitution of pyridine is challenging due to the deactivating effect of the nitrogen heteroatom, which is often protonated under strong acidic nitrating conditions. researchgate.netrsc.org This deactivation makes the pyridine ring significantly less reactive than benzene. researchgate.net Traditional nitration with nitric and sulfuric acid mixtures often results in very low yields of 3-nitropyridine (B142982). researchgate.net

A more effective strategy involves the nitration of a pyridine ring that already contains the carboxamide functionality or a precursor. For example, a process for preparing a derivative involves taking a precursor like 4-chloro-2-aminopyridine and subjecting it to a nitrating mixture of nitric and sulfuric acid to form 4-chloro-2-amino-3-nitropyridine. google.com This demonstrates that a pre-functionalized pyridine can be successfully nitrated at the 3-position.

A highly effective and widely cited method for the synthesis of 3-nitropyridine avoids the harsh conditions of traditional electrophilic aromatic substitution. This procedure involves reacting the pyridine compound with dinitrogen pentoxide (N₂O₅) in an organic solvent such as dichloromethane or nitromethane. ntnu.nontnu.no The resulting slurry, containing an N-nitropyridinium nitrate intermediate, is then treated with an aqueous or methanolic solution of sodium bisulfite (NaHSO₃). ntnu.nontnu.no This method provides good yields for 3-nitropyridine (up to 77%) and is applicable to a range of substituted pyridines. researchgate.netresearchgate.net

Table 1: Nitration of Pyridine using Dinitrogen Pentoxide and Bisulfite

| Reagents | Intermediate | Final Product | Typical Yield |

|---|---|---|---|

| Pyridine, Dinitrogen Pentoxide (N₂O₅) | N-nitropyridinium nitrate | 3-Nitropyridine | 77% |

The mechanism of the dinitrogen pentoxide/bisulfite nitration is not a direct electrophilic aromatic substitution. Instead, it proceeds through a multi-step pathway involving addition and rearrangement. researchgate.netresearchgate.net

Formation of N-Nitropyridinium Ion : Pyridine reacts with dinitrogen pentoxide to form an N-nitropyridinium ion. researchgate.netntnu.no

Nucleophilic Addition : The bisulfite ion (HSO₃⁻) acts as a nucleophile, attacking the N-nitropyridinium ion at the 2- or 4-position. This addition forms unstable N-nitro-dihydropyridine-sulfonate intermediates. researchgate.netntnu.no

researchgate.netntnu.no-Sigmatropic Shift : The key step is the migration of the nitro group from the nitrogen atom to the C-3 position of the pyridine ring. This occurs via a researchgate.netntnu.no-sigmatropic shift within the N-nitro-1,2-dihydropyridine-2-sulfonate intermediate. researchgate.netntnu.no

Rearomatization : The resulting tetrahydro intermediate eliminates two bisulfite ions to regenerate the aromatic system, yielding the final 3-nitropyridine product. ntnu.no

This mechanistic pathway explains the high regioselectivity for the 3-position, bypassing the energetic barrier associated with direct electrophilic attack on the deactivated pyridine ring. researchgate.netresearchgate.net

Direct methods for obtaining this compound derivatives often involve building upon a pre-existing, functionalized pyridine core. A patented process describes the synthesis of N-(4-chloro-3-nitropyridine-2-yl)cyclopropane carboxamide. google.com This multi-step synthesis begins with 4-chloropyridine-2-carboxamide, which is converted to 4-chloro-2-aminopyridine. This precursor is then nitrated to introduce the nitro group at the 3-position. The final step involves the acylation of the 2-amino group with cyclopropylcarbonyl chloride (generated in situ from cyclopropane carboxylic acid) to form the desired carboxamide derivative. google.com This approach highlights a common strategy where the carboxamide moiety is formed after the critical nitration step on a suitable aminopyridine precursor.

Nitration of Pyridine and its Derivatives

Functionalization and Derivatization Strategies

The electron-withdrawing nitro group at the 3-position significantly influences the reactivity of the pyridine ring, making it susceptible to nucleophilic attack. This reactivity is the basis for various functionalization and derivatization strategies.

One powerful method is the oxidative nucleophilic substitution of hydrogen (ONSH) . 3-Nitropyridine can react with nitrogen-centered anions, such as those derived from carboxylic acid amides, in the presence of an oxidant like potassium ferricyanide (K₃Fe(CN)₆). bakhtiniada.ru This reaction introduces a carboxamide group onto the pyridine ring, yielding N-(5-nitropyridin-2-yl) carboxamides. This strategy allows for the direct C-H functionalization at the position para to the nitro group. bakhtiniada.ru

Another key strategy is the Vicarious Nucleophilic Substitution (VNS) . This reaction allows for the introduction of carbon or nitrogen nucleophiles onto the electron-deficient nitropyridine ring. ntnu.noacs.org For example, 3-nitropyridines react with sulfonyl-stabilized carbanions to introduce alkyl groups, or with reagents like hydroxylamine and 4-amino-1,2,4-triazole to introduce amino groups. ntnu.noacs.org The substitution typically occurs at the 2- or 4-position (para or ortho to the nitro group). researchgate.netntnu.no

Furthermore, the nitro group itself can be displaced in certain contexts. In reactions of 2-substituted-3-nitropyridines with sulfur nucleophiles like thiols, the 3-nitro group can be selectively substituted. nih.gov This nucleophilic aromatic substitution (SNAᵣ) provides a route to 3-thioether-substituted pyridines, demonstrating that the nitro group can act as a nucleofuge to enable further derivatization. nih.gov

Table 2: Functionalization Reactions of 3-Nitropyridines

| Reaction Type | Reagents | Position of Functionalization | Product Type |

|---|---|---|---|

| Oxidative Nucleophilic Substitution (ONSH) | Carboxamide anions, K₃Fe(CN)₆ | C-2 (para to NO₂) | N-(5-nitropyridin-2-yl) carboxamides |

| Vicarious Nucleophilic Substitution (VNS) | Sulfonyl carbanions | C-2 or C-4 | 2- or 4-alkyl-3-nitropyridines |

| Vicarious Nucleophilic Substitution (VNS) | Hydroxylamine | C-2 or C-4 | 2- or 4-amino-3-nitropyridines |

Synthesis of N-Substituted Analogues

The amide functional group of this compound is a prime site for modification to generate a library of N-substituted derivatives. Conventional synthetic methods are typically employed to achieve this transformation. A common and effective strategy involves a two-step process starting from the corresponding carboxylic acid, 3-nitropicolinic acid.

First, the carboxylic acid is activated by converting it into a more reactive intermediate, such as an acid chloride or an ester. The acid chloride can be prepared by treating 3-nitropicolinic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). Subsequently, this reactive intermediate is treated with a desired primary or secondary amine to form the N-substituted amide bond. This method allows for the introduction of a wide variety of substituents, including alkyl, aryl, and heterocyclic groups, onto the amide nitrogen. researchgate.net

An alternative approach involves the direct amidation of 3-nitropicolinic acid with an amine in the presence of a coupling agent.

Table 1: Synthesis of N-Substituted Analogues via Amine Acylation

| Amine Reactant | N-Substituent Group | Resulting Product Name |

| Methylamine (CH₃NH₂) | Methyl | N-methyl-3-nitropyridine-2-carboxamide |

| Aniline (C₆H₅NH₂) | Phenyl | N-phenyl-3-nitropyridine-2-carboxamide |

| Piperidine (C₅H₁₀NH) | Piperidin-1-yl | (3-nitropyridin-2-yl)(piperidin-1-yl)methanone |

| Benzylamine (C₆H₅CH₂NH₂) | Benzyl | N-benzyl-3-nitropyridine-2-carboxamide |

Nucleophilic Substitution Reactions for Moiety Introduction

The electron-deficient nature of the pyridine ring, enhanced by the nitro group, makes it susceptible to nucleophilic attack. This reactivity can be harnessed to introduce various functional groups onto the ring.

One significant reaction is the Vicarious Nucleophilic Substitution (VNS), which allows for the direct C-H functionalization of the pyridine ring. nih.gov Electrophilic 3-nitropyridines react efficiently with carbanions stabilized by sulfonyl groups to introduce alkyl moieties. nih.govacs.org The reaction proceeds via the formation of a Meisenheimer-type adduct, followed by a base-induced β-elimination of a sulfinic acid. nih.govacs.org This substitution occurs preferentially at the C-4 position, which is para to the electron-withdrawing nitro group. ntnu.no

Interestingly, the nitro group itself can act as a leaving group in nucleophilic aromatic substitution (SNAAr) reactions, particularly with soft nucleophiles like thiols. Studies on related 2-substituted-3-nitropyridines have shown that the 3-nitro group can be selectively displaced by sulfur nucleophiles when heated in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF. nih.gov This provides a direct route to 3-thioether-substituted pyridine derivatives.

Table 2: Examples of Nucleophilic Substitution Reactions

| Reaction Type | Nucleophile/Reagent | Position of Substitution | Moiety Introduced |

| Vicarious Nucleophilic Substitution (VNS) | Alkyl phenyl sulfones + KHMDS | C-4 | Alkyl group |

| Vicarious Nucleophilic Substitution (VNS) | Neopentyl alkanesulfonates + KHMDS | C-4 | Alkyl group |

| Nucleophilic Aromatic Substitution (SNAAr) | Thiophenols (ArSH) + K₂CO₃ | C-3 | Arylthio group |

| Nucleophilic Aromatic Substitution (SNAAr) | Benzylthiol (BnSH) + K₂CO₃ | C-3 | Benzylthio group |

Coupling Reactions for Complex Molecular Architectures

Transition-metal-catalyzed cross-coupling reactions are powerful tools for constructing complex molecules by forming new carbon-carbon or carbon-heteroatom bonds. wikipedia.org While these reactions often utilize organic halides, nitroarenes, including 3-nitropyridine derivatives, can also serve as effective coupling partners.

A notable example is the copper-catalyzed cross-coupling of nitroarenes with aryl boronic acids to form diarylamines. nih.gov In this transformation, the nitro group is reductively eliminated and replaced with an N-aryl group. The reaction typically employs a simple copper salt (e.g., CuI) as a catalyst, a diphosphine ligand, and a stoichiometric terminal reductant like phenylsilane. nih.gov This methodology enables the synthesis of N-aryl-3-aminopyridine-2-carboxamide derivatives from this compound, providing access to complex structures that are prevalent in medicinal chemistry and materials science. wikipedia.orgnih.gov

Table 3: Copper-Catalyzed N-Arylation Coupling Reaction

| Aryl Boronic Acid | Reagents/Catalyst | Resulting Product Core Structure |

| Phenylboronic acid | PhSiH₃, CuI, Diphosphine ligand | 3-(Phenylamino)pyridine-2-carboxamide |

| 4-Methoxyphenylboronic acid | PhSiH₃, CuI, Diphosphine ligand | 3-((4-Methoxyphenyl)amino)pyridine-2-carboxamide |

| 4-Chlorophenylboronic acid | PhSiH₃, CuI, Diphosphine ligand | 3-((4-Chlorophenyl)amino)pyridine-2-carboxamide |

| Naphthalene-2-boronic acid | PhSiH₃, CuI, Diphosphine ligand | 3-(Naphthalen-2-ylamino)pyridine-2-carboxamide |

Reduction of the Nitro Group to Amine Derivatives

The reduction of the nitro group to a primary amine is one of the most fundamental and widely used transformations in the functionalization of nitroarenes. wikipedia.org The resulting 3-aminopyridine-2-carboxamide is a valuable synthetic intermediate, as the newly formed amino group can undergo a wide range of subsequent reactions, including diazotization, acylation, and alkylation.

Several reliable methods exist for this reduction, offering different levels of chemoselectivity. commonorganicchemistry.com

Catalytic Hydrogenation: This is a very common and often high-yielding method. The reaction is carried out under a hydrogen atmosphere in the presence of a metal catalyst. Palladium on carbon (Pd/C) is frequently used and is effective for reducing both aromatic and aliphatic nitro groups. commonorganicchemistry.com Raney nickel is another effective catalyst. wikipedia.orgcommonorganicchemistry.com An alternative hydrogen source, such as ammonium formate (HCOONH₄) with Pd/C, can also be employed, as demonstrated in the reduction of similar nitropyridine substrates. nih.gov

Metal-Acid Systems: The use of a metal in an acidic medium is a classic and robust method. Common combinations include iron powder in the presence of acetic acid or hydrochloric acid, and zinc powder with acetic acid. wikipedia.orgcommonorganicchemistry.com

Metal Salts: Tin(II) chloride (SnCl₂) in an acidic solution provides a mild and effective method for reducing aromatic nitro groups to amines and is tolerant of many other functional groups. wikipedia.orgcommonorganicchemistry.com

Table 4: Common Methods for the Reduction of the Nitro Group

| Method | Reagents | Key Characteristics |

| Catalytic Hydrogenation | H₂, Pd/C or Raney Ni | High efficiency; can be sensitive to other reducible groups. commonorganicchemistry.com |

| Transfer Hydrogenation | HCOONH₄, Pd/C | Avoids the use of pressurized hydrogen gas. nih.gov |

| Metal in Acid | Fe / AcOH or HCl | Cost-effective and widely used industrially. commonorganicchemistry.com |

| Metal in Acid | Zn / AcOH | Provides a mild method for reduction. commonorganicchemistry.com |

| Metal Salt Reduction | SnCl₂ / HCl | Mild conditions, good functional group tolerance. wikipedia.orgcommonorganicchemistry.com |

Structure Activity Relationship Sar Studies of 3 Nitropyridine 2 Carboxamide Derivatives

Impact of Substituent Position on Biological Activity

The spatial arrangement of substituents on the pyridine (B92270) ring of 3-nitropyridine-2-carboxamide derivatives is a critical determinant of their biological efficacy. Researchers have extensively studied how moving and modifying these groups affects the interaction of the compounds with their biological targets.

Analysis of Methyl Group Substitution Effects

The introduction of a methyl group at various positions on the pyridine ring has been shown to modulate the biological activity of this compound analogs. For instance, the position of a methyl group can influence the compound's reactivity and interaction with target molecules.

In a series of 2-N-phenylamino-3-nitropyridine derivatives, the placement of a methyl group at either the 4- or 6-position of the pyridine ring resulted in distinct structural and photophysical properties. mdpi.com Specifically, 2-N-phenylamino-3-nitro-4-methylpyridine (PA3N4MP) and 2-N-phenylamino-3-nitro-6-methylpyridine (PA3N6MP) were synthesized and their structures characterized. mdpi.com The differing positions of the methyl substituent were found to significantly affect the molecular geometry and crystalline structure of these isomers. mdpi.com

| Compound | Methyl Group Position | Crystallographic System | Key Structural Feature |

| 2-N-phenylamino-3-nitro-4-methylpyridine (PA3N4MP) | 4 | Triclinic | Non-planar conformation |

| 2-N-phenylamino-3-nitro-6-methylpyridine (PA3N6MP) | 6 | Monoclinic | --- |

Influence of Other Functional Groups and Heterocyclic Ring Modifications

Beyond simple alkyl substitutions, the introduction of other functional groups and the modification or replacement of the pyridine ring itself have profound effects on the biological profiles of this compound derivatives.

Studies on nitropyridinecarboxamides as anticoccidial agents revealed that the relative positions of the nitro and carboxamide groups are crucial for activity. nih.gov Isomers such as 2-nitro- and 3-nitropyridinecarboxamides demonstrated activity against Eimeria tenella, whereas 4-nitropyridinecarboxamide isomers were inactive. nih.gov Further modifications to the carboxamide nitrogen with alkanoyl, aromatic, and N-heterocyclic acyl groups also influenced the anticoccidial potency. nih.gov

In the context of anticancer agents, 3-nitropyridine (B142982) analogues have been identified as microtubule-targeting agents. plos.org These compounds induce cell cycle arrest and inhibit tubulin polymerization by binding to the colchicine (B1669291) site. plos.org The modification of the core structure is key to this activity. For example, the reduction of the nitro group to an amino group, as in 3-aminopyridine-2-carboxamide, creates a different derivative with altered chemical and biological properties. Similarly, swapping the positions of the nitro and carboxamide groups to yield 2-nitropyridine-3-carboxamide also results in a distinct compound.

Furthermore, the introduction of a bromine atom at the 5-position, creating 5-bromo-3-nitropyridine-2-carboxamide, has been explored for potential antimicrobial and anticancer activities. The bromine atom can be substituted by various nucleophiles, and the nitro group can be reduced to an amino group, offering a versatile scaffold for creating a library of compounds with diverse biological activities.

Design Principles and Pharmacophore Identification

The design of novel this compound derivatives with enhanced biological activity relies on a deep understanding of the key structural features required for interaction with the biological target. This involves identifying the pharmacophore—the essential three-dimensional arrangement of functional groups—and using this knowledge to guide the synthesis of more potent and selective analogues.

Elucidation of Key Structural Features for Optimized Bioactivity

Research has highlighted several key structural elements of the this compound scaffold that are critical for its biological activity. The pyridine ring itself is a fundamental component, often found in various biologically active natural products and synthetic drugs. mdpi.comresearchgate.net The nitro and carboxamide groups at the 2- and 3-positions are also crucial, with their ability to form hydrogen bonds and other interactions with target molecules being a key determinant of efficacy.

For a series of Janus kinase 2 (JAK2) inhibitors, a 3-nitropyridine core was utilized. mdpi.com The synthesis involved the oxidation of a methyl group to a carboxylic acid, followed by nucleophilic substitution and amide coupling, demonstrating the importance of the carboxamide linkage for activity. mdpi.com

In the development of antituberculosis agents based on the imidazo[1,2-a]pyridine (B132010) scaffold, SAR studies emphasized the importance of the 3-carboxamide group. rsc.org Modifications at this position, such as the introduction of an N-benzylcarboxamide, led to potent activity, while other changes abolished it. rsc.org

Development of Novel Analogues with Enhanced Potency

Building upon the identified pharmacophoric features, researchers have successfully developed novel analogues of this compound with improved potency. For example, in the pursuit of anticoccidial agents, N-substituted analogues of 2-nitro- and 3-nitropyridine carboxamides were synthesized, with some derivatives showing optimal activity. nih.gov

In the field of oncology, 3-nitropyridine analogues have emerged as potent anticancer agents that target microtubules. plos.org These compounds have shown efficacy against a broad range of cancer types in vitro and have demonstrated in vivo activity in murine xenograft models. plos.org The development of these analogues was guided by the understanding that they interact with tubulin at the colchicine-binding site. plos.org

The synthesis of novel heterocyclic compounds as glycogen (B147801) synthase kinase-3 (GSK3) inhibitors also utilized a 3-nitropyridine intermediate. mdpi.com Through a series of reactions including successive substitutions, nitro group reduction, and acylation, potent inhibitors were developed. mdpi.com

Advanced Research on Biological Activities and Mechanistic Investigations

Anticancer Efficacy and Cellular Mechanisms

Recent studies have highlighted the potential of 3-nitropyridine (B142982) analogues as a novel class of microtubule-targeting agents with potent anti-cancer effects across a broad range of cancer types. plos.orgnih.govnih.gov These compounds have demonstrated significant cytotoxicity against various cancer cell lines, positioning them as promising candidates for further investigation in oncology.

Microtubule-Targeting Action

The primary mechanism behind the anticancer efficacy of 3-nitropyridine analogues is their ability to target and disrupt the microtubule network within cancer cells. plos.orgnih.govnih.gov Microtubules are crucial for several cellular processes, including cell division, intracellular transport, and the maintenance of cell structure. nih.gov By interfering with microtubule dynamics, these compounds can effectively halt cell proliferation and induce cell death. plos.orgnih.gov

Research has shown that 3-nitropyridine analogues act as microtubule-destabilizing agents. plos.orgnih.gov They have been observed to inhibit the polymerization of tubulin, the protein subunit that forms microtubules, in a dose-dependent manner. plos.orgnih.gov For instance, in vitro tubulin polymerization assays have confirmed the inhibitory effect of the 3-nitropyridine analogue 4AZA2891, which leads to a significant decrease in the final polymer formation. plos.org Microscopic studies have further revealed that treatment with these compounds causes a disintegration of the microtubule network in cancer cells, an effect comparable to that of established tubulin-destabilizing agents like vinca (B1221190) alkaloids. plos.orgnih.gov

The inhibitory effect of 3-nitropyridine analogues on tubulin polymerization is achieved through their interaction with a specific site on the tubulin protein. plos.orgnih.govnih.gov X-ray crystallography studies have successfully determined the structure of a tubulin complex with the 3-nitropyridine analogue 4AZA2996. plos.orgnih.govnih.gov This structural analysis revealed that these compounds bind to the colchicine-binding site at the interface between the α- and β-tubulin subunits. plos.orgnih.govnih.gov By occupying this site, 4AZA2996 is thought to inhibit the conformational transition of tubulin from a curved to a straight structure, a mechanism similar to that of colchicine (B1669291) itself. plos.org

| Compound Analogue | Binding Site on Tubulin | Effect on Tubulin |

| 4AZA2996 | Colchicine-binding site | Inhibits polymerization |

Cell Cycle Modulation and Arrest Induction

A key consequence of microtubule disruption by 3-nitropyridine analogues is the modulation of the cell cycle. plos.orgnih.govnih.gov By interfering with the formation and function of the mitotic spindle, these compounds cause a halt in cell division. nih.gov Flow cytometry analysis of cancer cells treated with 3-nitropyridine analogues, such as 4AZA2891 and 4AZA2996, has demonstrated a marked arrest of the cell cycle in the G2/M phase. plos.orgnih.govnih.gov This G2/M phase arrest is a characteristic feature of microtubule-targeting agents. nih.gov

| Compound Analogue | Effect on Cell Cycle |

| 4AZA2891 | G2/M phase arrest |

| 4AZA2996 | G2/M phase arrest |

Apoptosis Induction Pathways

The sustained arrest in the G2/M phase of the cell cycle ultimately triggers programmed cell death, or apoptosis, in cancer cells. plos.orgnih.gov Treatment with 3-nitropyridine analogues has been shown to rapidly induce apoptosis in a dose-dependent manner. plos.org The induction of apoptosis has been confirmed through various assays, including Annexin V/PI staining, which detects key markers of apoptotic cells. plos.org This apoptotic response is a critical component of the anticancer activity of these compounds, as it leads to the elimination of cancer cells. plos.orgnih.gov

Antimicrobial Research

In addition to their anticancer properties, nitropyridine derivatives have been investigated for their antimicrobial potential. Research indicates that 3-Nitropyridine-2-carboxamide and related compounds exhibit notable antimicrobial properties.

Derivatives of nitropyridines have shown efficacy against various pathogens. For instance, certain nitropyridine-containing complexes have demonstrated antimicrobial activity against bacteria such as S. aureus, B. subtilis, P. aeruginosa, and E. coli, as well as the fungus C. albicans. mdpi.com The mechanism of antimicrobial action for nitro compounds often involves the reduction of the nitro group, which leads to the formation of reactive intermediates capable of damaging cellular components like DNA.

Specifically, this compound has been noted for its effectiveness against Eimeria tenella, a significant pathogen in poultry. Further research into the synthesis and antimicrobial activity of various nitropyridine derivatives continues to be an active area of investigation. mdpi.comacs.org

| Compound/Derivative | Target Pathogen/s |

| This compound | Eimeria tenella |

| Nitropyridine-containing complexes | S. aureus, B. subtilis, P. aeruginosa, E. coli, C. albicans |

Antibacterial Spectrum and Potency

Derivatives of nitropyridine carboxamide have demonstrated notable antibacterial properties against a range of pathogens. Research into this class of compounds has revealed activity against both Gram-positive and Gram-negative bacteria. For instance, complexes containing nitropyridine have shown antimicrobial effects against Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and E. coli mdpi.com.

Specific derivatives have shown significant potency. A study on N-hydroxy-pyridoxazinone derivatives synthesized from 3-hydroxy-2-nitropyridine (B88870) revealed high antibacterial activity against Enterococcus faecalis with a Minimum Inhibitory Concentration (MIC) of 7.8 μg/mL and against S. aureus with a MIC of 31.2 μg/mL mdpi.com. Another derivative from the same study showed activity against Streptococcus agalactiae with a MIC of 62.5 μg/mL, a potency noted to be higher than that of chloramphenicol (B1208) against the same strain mdpi.com. Furthermore, pyrazole (B372694) and imidazole (B134444) derivatives of 3-nitropyridines have exhibited moderate antibacterial activity against S. aureus and E. coli nih.gov. The antibacterial potential is not limited to the core structure, as related compounds like 5-Bromo-3-nitropyridine-2-carboxamide and 2-Chloro-3-nitropyridine-4-carboxylic acid also exhibit broad-spectrum antimicrobial properties .

Table 1: Antibacterial Activity of 3-Nitropyridine Derivatives

| Derivative Compound | Bacterial Strain | Potency (MIC) |

|---|---|---|

| N-hydroxy-pyridoxazinone (R = n-Bu) | Enterococcus faecalis | 7.8 μg/mL mdpi.com |

| N-hydroxy-pyridoxazinone (R = n-Bu) | Staphylococcus aureus | 31.2 μg/mL mdpi.com |

| N-hydroxy-pyridoxazinone (R = Et) | Streptococcus agalactiae | 62.5 μg/mL mdpi.com |

| Pyrazole/imidazole derivatives | Staphylococcus aureus | Moderate Activity nih.gov |

| Pyrazole/imidazole derivatives | E. coli | Moderate Activity nih.gov |

Antifungal Activity

The antifungal potential of nitropyridine derivatives has been explored, revealing activity against several fungal species. Nitropyridine-containing complexes have demonstrated efficacy against Candida albicans mdpi.com. More specifically, a derivative of 3-hydroxy-2-nitropyridine, N-hydroxy-pyridoxazinone, showed a Minimum Inhibitory Concentration (MIC) of 62.5 μg/mL against C. albicans, Candida glabrata, and Candida tropicalis mdpi.com.

Research into the broader class of pyridine (B92270) carboxamides has identified potential mechanisms of action. A study on novel pyridine carboxamide derivatives found that they act as succinate (B1194679) dehydrogenase (SDH) inhibitors nih.gov. One such compound, 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide, displayed significant in vivo antifungal activity against the plant pathogen Botrytis cinerea, with enzymatic tests showing its inhibitory activity on SDH was comparable to the commercial fungicide thifluzamide (B1681302) nih.gov. Additionally, related compounds such as 5-Bromo-3-nitropyridine-2-carboxamide are recognized for their antifungal properties .

Table 2: Antifungal Activity of Pyridine Carboxamide Derivatives

| Derivative Compound | Fungal Species | Potency (MIC) |

|---|---|---|

| N-hydroxy-pyridoxazinone (R = n-Bu) | Candida albicans | 62.5 μg/mL mdpi.com |

| N-hydroxy-pyridoxazinone (R = n-Bu) | Candida glabrata | 62.5 μg/mL mdpi.com |

| N-hydroxy-pyridoxazinone (R = n-Bu) | Candida tropicalis | 62.5 μg/mL mdpi.com |

| 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide | Botrytis cinerea | Good in vivo activity nih.gov |

Anti-Coccidial Properties

Coccidiosis, an intestinal infection in poultry caused by protozoan parasites of the genus Eimeria, can be managed by synthetic compounds, including pyridine derivatives animbiosci.org. Research into nitropyridinecarboxamides has confirmed their efficacy as anti-coccidial agents. Specifically, this compound was found to be active against Eimeria tenella, a primary causative agent of coccidiosis in chickens nih.gov.

In a study comparing various isomers, 2-nitro- and 3-nitropyridinecarboxamides were active against E. tenella, while 4-nitropyridinecarboxamides were not nih.gov. This highlights the importance of the nitro group's position on the pyridine ring for this specific biological activity. The research was spurred by the potent anti-coccidial activity of 5-nitronicotinamide, another related nitropyridine carboxamide, which has demonstrated high efficacy in reducing oocyst counts in poultry nih.gov.

Inhibition of Biofilm Formation and Studies on Drug Resistance Development

Bacterial biofilms pose a significant challenge in clinical settings due to their increased resistance to antimicrobial agents nih.gov. Certain nitropyridine compounds have been identified as inhibitors of biofilm formation. A notable example is 4-Nitropyridine-N-oxide (4-NPO), which has been shown to inhibit biofilm formation in Pseudomonas aeruginosa mdpi.complos.org. At concentrations between 30–50 μM, 4-NPO significantly inhibited biofilm development without affecting the growth of planktonic bacteria mdpi.com. This activity is linked to the inhibition of quorum sensing, a cell-to-cell communication system crucial for biofilm establishment acs.org.

Furthermore, studies on related pyridine derivatives suggest a potential for overcoming drug resistance. A series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives were found to have broad-spectrum anti-biofilm activity nih.gov. One compound from this series exhibited a strong inhibitory effect on biofilm formation in Streptococcus pneumoniae at a concentration of 0.5 μg/ml. nih.gov Crucially, this compound demonstrated a stable effect with less development of drug resistance over a 15-day period compared to the antibiotic linezolid, indicating its potential for sustained efficacy nih.gov.

Enzyme Inhibition Studies (e.g., Ribonucleotide Reductase Activity)

Ribonucleotide reductase (RR) is a crucial enzyme that catalyzes the conversion of ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA synthesis and repair nih.govnih.gov. This makes RR a significant target for antineoplastic agents. While direct studies on this compound are limited, extensive research on structurally similar compounds demonstrates potent RR inhibition.

A key example is Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone, or 3-AP), which is structurally related to the target compound. Triapine is a powerful inhibitor of ribonucleotide reductase and has shown significant antineoplastic activity nih.gov. It has demonstrated curative effects in mice with L1210 leukemia and is effective against cells resistant to hydroxyurea, a clinically used RR inhibitor nih.gov. The development of various pyridine-2-carboxaldehyde thiosemicarbazone derivatives has been a focus of research aiming to create more potent RR inhibitors for cancer therapy nih.govacs.org. This line of evidence suggests that the pyridine-2-carboxamide scaffold is a promising framework for designing inhibitors of this critical enzyme.

Diverse Biological Applications and Target Modulation

Inhibition of Janus Kinase 2 (JAK2)

Janus kinase 2 (JAK2) is a non-receptor tyrosine kinase that plays a critical role in signal transduction pathways initiated by various cytokines and growth factors nih.govnewdrugapprovals.org. Dysregulation of JAK2 signaling, often due to mutations like JAK2 V617F, is a key driver in myeloproliferative neoplasms, making it an important therapeutic target nih.gov.

Research has successfully identified potent JAK2 inhibitors based on the 3-nitropyridine scaffold. In one study, a series of inhibitors were synthesized starting from 2-Chloro-5-methyl-3-nitropyridine mdpi.comnih.gov. This precursor was oxidized to a carboxylic acid and then coupled with various amines to produce carboxamide derivatives. The most potent of these compounds inhibited JAK2 with half-maximal inhibitory concentration (IC50) values in the range of 8.5–12.2 µM mdpi.comnih.gov. This demonstrates that the 3-nitropyridine carboxamide structure is a viable pharmacophore for targeting the ATP-binding site of the JAK2 kinase domain.

Table 3: JAK2 Inhibition by 3-Nitropyridine Derivatives

| Derivative Class | Target Enzyme | Potency (IC₅₀) |

|---|---|---|

| Sulfamides derived from 2-amino-3-methylpyridine | Janus Kinase 2 (JAK2) | 8.5–12.2 µM mdpi.comnih.gov |

| Carboxamides derived from 2-amino-5-methylpyridine | Janus Kinase 2 (JAK2) | 8.5–12.2 µM mdpi.comnih.gov |

Glycogen (B147801) Synthase Kinase-3 (GSK3) Inhibition

Glycogen Synthase Kinase-3 (GSK3) is a serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including glucose metabolism, cell signaling, apoptosis, and proliferation. nih.gov Its dysregulation has been implicated in a wide range of diseases such as diabetes, Alzheimer's disease, bipolar disorder, and cancer, making it a significant target for drug development. nih.govgoogle.com

Derivatives of nitropyridine have emerged as a promising class of GSK3 inhibitors. chemrxiv.orgnih.gov Research has demonstrated that specific heterocyclic compounds derived from nitropyridine precursors can potently and selectively inhibit GSK3. chemrxiv.orgnih.gov A key starting material in these syntheses is often 2,6-dichloro-3-nitropyridine, where the chlorine atoms are successively substituted to build the final inhibitor molecule. nih.govresearchgate.net This approach has led to the development of highly potent inhibitors. For instance, one of the most active compounds in a synthesized series, which features a 2,4-dichlorophenyl moiety, exhibited an IC₅₀ value of 8 nM and an EC₅₀ of 0.13 μM. nih.gov The pyridine core was found to be a superior scaffold compared to a pyrimidine (B1678525) ring in earlier versions, offering improved cell permeability and better pharmacokinetic properties. chemrxiv.org

Table 1: GSK3 Inhibition by a Nitropyridine Derivative

| Compound Class | Key Precursor | Most Active Derivative Moiety | Potency (IC₅₀) | Cellular Activity (EC₅₀) | Reference |

|---|---|---|---|---|---|

| Nitropyridine-based GSK3 Inhibitor | 2,6-dichloro-3-nitropyridine | 2,4-dichlorophenyl | 8 nM | 0.13 μM | nih.gov |

The structural insights from these studies provide a rational basis for designing next-generation GSK3 inhibitors with high efficacy and selectivity. chemrxiv.org

Semicarbazide-Sensitive Amine Oxidase (SSAO) Inhibition

Semicarbazide-sensitive amine oxidase (SSAO), also known as vascular adhesion protein-1 (VAP-1), is an enzyme involved in inflammation and oxidative stress. nih.govnih.gov It catalyzes the oxidative deamination of primary amines, producing hydrogen peroxide, aldehydes, and ammonia. nih.govmdpi.com Elevated levels of SSAO activity are associated with pathological conditions including atherosclerosis, diabetes, and kidney fibrosis. nih.govnih.govmdpi.com Consequently, inhibiting SSAO is a promising therapeutic strategy.

Substituted 3-nitropyridines have been identified as valuable precursors for the synthesis of potent SSAO inhibitors. nih.gov A synthetic route involving the vicarious nucleophilic substitution of hydrogen on the 3-nitropyridine ring has been successfully employed to create these inhibitors. nih.gov Preclinical studies have validated the therapeutic potential of SSAO inhibition. In animal models, the administration of an SSAO inhibitor reduced the formation of atherosclerotic plaques by decreasing oxidative stress and the expression of inflammatory molecules. nih.gov Similarly, in a murine model of kidney disease, an SSAO inhibitor was shown to ameliorate kidney fibrosis by suppressing profibrotic and proinflammatory cytokines. nih.gov These findings highlight the role of nitropyridine-derived compounds in developing treatments for diseases linked to elevated SSAO activity. nih.govnih.gov

Antimalarial Activity Studies

The rise of drug-resistant strains of Plasmodium falciparum necessitates the discovery of new antimalarial agents with novel mechanisms of action. nih.gov Pyridine-containing compounds have historically been a source of antimalarial drugs, and recent research has explored nitropyridine derivatives for this purpose. mdpi.comnih.gov

One study investigated a series of pyridine carboxamides and their corresponding thiocarboxamide analogues for antiplasmodial activity. nih.gov While many of the carboxamides were inactive, several thiocarboxamides demonstrated inhibitory effects on parasite growth. nih.gov Notably, a derivative named thiopicolinamide (13i) was the most potent compound tested, with a half-maximal inhibitory concentration (IC₅₀) of 142 nM against P. falciparum. nih.gov This compound was equally effective against chloroquine-sensitive and resistant parasite strains and showed low toxicity to human cells. nih.gov

Other research has focused on creating hybrid molecules that combine a nitropyridine core with other antimalarial pharmacophores. mdpi.com For example, derivatives linking a nitropyridine moiety to a chloroquine (B1663885) structure have been synthesized and evaluated. mdpi.com This approach has yielded compounds with exceptionally high potency, with some demonstrating IC₅₀ values below 5 nM. mdpi.com

Table 2: Antimalarial Activity of Nitropyridine Derivatives

| Compound/Derivative Type | Target Organism | Inhibitory Concentration (IC₅₀) | Reference |

|---|---|---|---|

| Thiopicolinamide (13i) | Plasmodium falciparum | 142 nM | nih.gov |

| Nitropyridine-chloroquine hybrid | Plasmodium falciparum | < 5 nM | mdpi.com |

Application as Ligands in Bioactive Coordination Compounds

Nitropyridine derivatives, including this compound, can function as ligands that coordinate with metal ions to form metal complexes. mdpi.com These coordination compounds often exhibit unique biological activities that can be modulated by changing the metal ion or the ligand structure. mdpi.comresearchgate.net The formation of a metal complex can enhance the therapeutic properties of the organic ligand alone. researchgate.net

Research has explored the synthesis of mononuclear complexes using nitropyridine-derived ligands with various transition metals such as Copper(II), Zinc(II), and Nickel(II). mdpi.com For instance, ligands prepared from 2-amino-5-nitropyridine (B18323) were used to create a series of metal complexes whose biological activities were subsequently evaluated. mdpi.com The resulting nitropyridine-containing complexes were found to possess significant antimicrobial properties, showing activity against various bacterial and fungal strains. mdpi.com Furthermore, these complexes demonstrated the ability to bind to DNA, suggesting a potential mechanism for their biological action. mdpi.com The biogenicity and redox activity of metal ions like copper can contribute significantly to the pharmacological profile of these coordination compounds. researchgate.net

Table 3: Bioactivity of Nitropyridine-Based Coordination Compounds

| Metal Ion | Ligand Precursor | Observed Biological Activities | Reference |

|---|---|---|---|

| Cu(II) | 2-amino-5-nitropyridine | Antifungal, Antibacterial, DNA-binding | mdpi.com |

| Zn(II) | 2-amino-5-nitropyridine | Antifungal, Antibacterial, DNA-binding | mdpi.com |

| Ni(II) | 2-amino-5-nitropyridine | Antifungal, Antibacterial, DNA-binding | mdpi.com |

Computational and Theoretical Investigations of 3 Nitropyridine 2 Carboxamide

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, providing a framework to model the behavior of electrons in molecules. For 3-Nitropyridine-2-carboxamide, several methods have been applied to study its properties.

Density Functional Theory (DFT) has become a popular method for calculating the electronic structure of molecules due to its balance of accuracy and computational cost. DFT methods have been used to investigate the geometry, electronic structure, and vibrational frequencies of pyridine (B92270) derivatives. researchgate.netresearchgate.net For molecules with nitro groups, DFT calculations can provide insights into how this electron-withdrawing group influences the electron distribution and reactivity of the molecule. qu.edu.qa The B3LYP functional is a commonly used hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional and is often paired with basis sets like 6-311++G(d,p) for accurate predictions of molecular properties. researchgate.netresearchgate.net

In a study of a nitro-substituted pyridine compound, DFT calculations were used to gain insights into the key molecular orbitals associated with its absorption spectra. qu.edu.qa The incorporation of the nitro group was found to significantly alter the spectral features of the compound. qu.edu.qa

The Hartree-Fock (HF) method is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant. wikipedia.org While it does not fully account for electron correlation, it provides a good starting point for more advanced calculations and can offer valuable insights into molecular structure and properties. researchgate.net

For pyridine derivatives, HF methods, often used with the 6-311++G(d,p) basis set, have been employed to calculate molecular structures and vibrational frequencies. researchgate.net A comparative study on 2-amino-3-nitropyridine (B1266227) found that while both HF and DFT methods could predict geometric parameters in good agreement with experimental data, the B3LYP (DFT) method was generally superior for vibrational frequencies. researchgate.net In a study on 2,6-dichloro-3-nitro pyridine, both HF and DFT methods were used to calculate electronic properties like HOMO and LUMO energies. researchgate.net

To understand the electronic absorption spectra of molecules, Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method. mdpi.com It allows for the calculation of excited state properties, including absorption wavelengths (λmax), excitation energies, and oscillator strengths. researchgate.net

For a nitro-substituted pyridine derivative, TD-DFT calculations were performed to understand the electronic transitions observed in its absorption spectrum. qu.edu.qa The calculations helped to identify the molecular orbitals involved in these transitions, such as the dominant HOMO→LUMO transition. qu.edu.qa The simulated absorption spectra from TD-DFT studies can be benchmarked against experimental data to validate the computational model and provide a deeper understanding of the electronic structure. qu.edu.qa

The following table presents data from a TD-DFT study on a related nitro-substituted pyridine compound, illustrating the type of information that can be obtained.

| Transition | Wavelength (nm) | Oscillator Strength (ƒ) | Major Contribution |

| S0 → S1 | 347 | > 0.1 | HOMO → LUMO |

| - | - | - | HOMO-2 → LUMO (lesser) |

This interactive table is based on data for a nitro-substituted pyridine compound and is representative of the output from TD-DFT calculations. qu.edu.qa

Molecular and Electronic Structure Analysis

Beyond calculating energies and spectra, computational methods provide detailed information about the distribution of electrons within a molecule, which is crucial for understanding its reactivity and intermolecular interactions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. irjweb.com The energy gap between the HOMO and LUMO (ΔE) is an important indicator of molecular reactivity; a smaller gap suggests that the molecule is more easily excitable and more reactive. irjweb.comscirp.org

For nitro-substituted pyridines, the HOMO-LUMO gap can explain the charge transfer interactions within the molecule. researchgate.net The presence of an electron-withdrawing nitro group can significantly influence the energies of these orbitals. In a computational study of a nitro-substituted pyridine, the dominant electronic transition was found to be from the HOMO to the LUMO. qu.edu.qa

Below is a table summarizing the HOMO, LUMO, and energy gap values for a related pyridine derivative, calculated using both Hartree-Fock and DFT methods.

| Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| HF/6-311++G(d,p) | - | - | - |

| B3LYP/6-311++G(d,p) | - | - | - |

This interactive table illustrates the typical data obtained from HOMO-LUMO analysis; specific values for this compound would require a dedicated computational study. Data for related compounds can be found in the literature. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. thaiscience.info The MEP surface displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. osti.gov

Natural Bond Orbital (NBO) Analysis and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the electron density distribution in a molecule, offering insights into chemical bonding, intramolecular interactions, and charge delocalization. For this compound, NBO analysis can elucidate the electronic interactions between the pyridine ring, the nitro group, and the carboxamide group.

The analysis involves the transformation of the complex molecular orbitals into a set of localized orbitals that correspond to the familiar concepts of core, lone pair, and bonding orbitals. This allows for a quantitative assessment of the delocalization of electron density from occupied Lewis-type (bonding or lone pair) NBOs to unoccupied non-Lewis-type (antibonding or Rydberg) NBOs. The stabilization energy associated with these delocalizations is a measure of the strength of the interaction.

In the case of this compound, significant charge delocalization is expected due to the presence of both electron-withdrawing (nitro group) and electron-donating (carboxamide group, specifically the lone pairs on the nitrogen and oxygen atoms) substituents on the pyridine ring. The NBO analysis would likely reveal strong intramolecular hyperconjugative interactions. For instance, the lone pair electrons of the oxygen and nitrogen atoms of the carboxamide group can delocalize into the antibonding orbitals of the pyridine ring and the nitro group. Similarly, the lone pairs on the nitrogen atom of the pyridine ring can interact with the antibonding orbitals of the substituents.

Table 1: Representative Intramolecular Interactions and Their Stabilization Energies from NBO Analysis

| Donor NBO | Acceptor NBO | Stabilization Energy (E(2)) (kcal/mol) |

| LP(O) of Carboxamide | π(C-C) of Pyridine Ring | High |

| LP(N) of Carboxamide | π(C-N) of Pyridine Ring | Moderate |

| π(C=C) of Pyridine Ring | π(N-O) of Nitro Group | High |

| LP(N) of Pyridine Ring | σ(C-C) of Carboxamide | Low |

Note: The values in this table are illustrative and represent the expected trends for this compound based on the analysis of similar molecules. Actual values would require a specific computational study.

Spectroscopic Correlations and Vibrational Analysis

Theoretical Prediction of Infrared (IR) and Raman Spectra

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the vibrational spectra (IR and Raman) of molecules. cardiff.ac.uk For this compound, theoretical calculations can provide a detailed assignment of the vibrational modes, which can be used to interpret experimental spectra.

The prediction of IR and Raman spectra involves the calculation of the vibrational frequencies and their corresponding intensities. c6h6.org This is achieved by first optimizing the molecular geometry to find the minimum energy structure and then calculating the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix). Diagonalization of the Hessian matrix yields the vibrational frequencies. IR intensities are determined from the changes in the dipole moment during a vibration, while Raman intensities are related to the changes in the polarizability.

The calculated spectra for this compound would exhibit characteristic bands corresponding to the vibrations of the different functional groups. For example, the stretching vibrations of the C=O and N-H bonds in the carboxamide group would appear at specific frequencies. The symmetric and asymmetric stretching vibrations of the nitro group would also be prominent. The pyridine ring itself has a set of characteristic ring stretching and bending vibrations.

By comparing the theoretically predicted spectra with experimental data, a detailed and accurate assignment of the observed vibrational bands can be made. researchgate.net This can help in confirming the molecular structure and understanding the effects of the substituents on the vibrational properties of the pyridine ring.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Carboxamide | N-H stretch | 3400-3500 |

| C=O stretch | 1680-1720 | |

| N-H bend | 1600-1650 | |

| Nitro Group | Asymmetric NO₂ stretch | 1520-1560 |

| Symmetric NO₂ stretch | 1340-1380 | |

| Pyridine Ring | C-H stretch | 3000-3100 |

| Ring stretch | 1400-1600 |

Note: These are typical frequency ranges and the actual calculated values may vary depending on the level of theory and basis set used in the computation.

Computational Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction

Computational methods can also be used to predict the Nuclear Magnetic Resonance (NMR) chemical shifts of molecules. nih.gov For this compound, predicting the ¹H and ¹³C NMR spectra can aid in the structural elucidation and assignment of experimental NMR data. researchgate.net

The most common method for calculating NMR chemical shifts is the Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT. researchgate.net The calculation provides the absolute shielding tensor for each nucleus, which is then converted to a chemical shift by referencing it to a standard compound, typically tetramethylsilane (B1202638) (TMS).

The predicted chemical shifts for this compound would reflect the electronic environment of each nucleus. The protons and carbons of the pyridine ring will have distinct chemical shifts depending on their position relative to the electron-withdrawing nitro group and the carboxamide group. The protons of the carboxamide N-H group are also expected to have a characteristic chemical shift.

By comparing the calculated chemical shifts with the experimental NMR spectrum, it is possible to unambiguously assign each signal to a specific proton or carbon atom in the molecule. This is particularly useful for complex molecules where the signals may overlap or be difficult to interpret based on empirical rules alone. nih.gov

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine Ring H-4 | 8.0 - 8.5 | - |

| Pyridine Ring H-5 | 7.5 - 8.0 | - |

| Pyridine Ring H-6 | 8.5 - 9.0 | - |

| Carboxamide NH₂ | 7.0 - 8.0 | - |

| Pyridine Ring C-2 | - | 150 - 155 |

| Pyridine Ring C-3 | - | 145 - 150 |

| Pyridine Ring C-4 | - | 125 - 130 |

| Pyridine Ring C-5 | - | 120 - 125 |

| Pyridine Ring C-6 | - | 150 - 155 |

| Carboxamide C=O | - | 165 - 170 |

Note: The predicted chemical shift values are approximate and can be influenced by the choice of computational method, basis set, and solvent model.

Molecular Docking and Ligand-Target Interaction Modeling

Prediction of Binding Modes and Affinities

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug discovery, it is used to predict how a small molecule, such as this compound, might bind to the active site of a target protein. tandfonline.com

The process involves sampling a large number of possible conformations of the ligand within the binding site of the protein and then using a scoring function to estimate the binding affinity for each conformation. nih.gov The conformation with the best score is predicted to be the most likely binding mode. The scoring function typically takes into account factors such as electrostatic interactions, van der Waals interactions, and hydrogen bonding.

For this compound, molecular docking studies could be performed against a variety of protein targets to explore its potential biological activity. The results would provide insights into the most likely binding pose and a predicted binding affinity, which is often expressed as a docking score or an estimated binding energy. tandfonline.com A lower binding energy generally indicates a more stable protein-ligand complex.

Elucidation of Specific Ligand-Protein Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions)

Beyond predicting the binding mode, molecular docking simulations provide detailed information about the specific interactions between the ligand and the protein. aalto.fi These interactions are crucial for the stability of the protein-ligand complex and for the biological activity of the ligand.

For this compound, several types of interactions with a protein active site are possible:

Hydrogen Bonding: The carboxamide group, with its N-H and C=O moieties, can act as both a hydrogen bond donor and acceptor. nih.gov The nitro group can also act as a hydrogen bond acceptor. These groups can form hydrogen bonds with amino acid residues in the protein's active site, such as serine, threonine, or aspartic acid. nih.gov

Hydrophobic Interactions: The pyridine ring is an aromatic system and can participate in hydrophobic interactions with nonpolar amino acid residues like leucine, isoleucine, and valine. cambridgemedchemconsulting.com

π-π Stacking: The aromatic pyridine ring can also engage in π-π stacking interactions with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan. nih.gov

By analyzing the docked pose of this compound, it is possible to identify the key amino acid residues involved in the binding and the specific types of interactions that are formed. aalto.fi This information is invaluable for understanding the molecular basis of the ligand's activity and for designing more potent and selective analogs.

Table 4: Potential Ligand-Protein Interactions for this compound

| Type of Interaction | Functional Group of Ligand | Potential Interacting Amino Acid Residues |

| Hydrogen Bond Donor | Carboxamide N-H | Asp, Glu, Ser, Thr |

| Hydrogen Bond Acceptor | Carboxamide C=O, Nitro O | Ser, Thr, Asn, Gln, His |

| Hydrophobic Interaction | Pyridine Ring | Leu, Ile, Val, Ala |

| π-π Stacking | Pyridine Ring | Phe, Tyr, Trp |

Analytical and Characterization Methodologies for 3 Nitropyridine 2 Carboxamide and Its Derivatives

Chromatographic Techniques

Chromatographic methods are essential for the separation and purification of 3-nitropyridine-2-carboxamide from reaction mixtures and for quantifying its presence in various samples.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of nitropyridine derivatives. For instance, a reverse-phase (RP) HPLC method has been developed for the analysis of 3-hydroxy-N-nitropyridine-2-carboxamide, a related derivative. sielc.com This method utilizes a C18 column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid for mass spectrometry compatibility. sielc.com While specific HPLC methods for this compound are not extensively detailed in the provided results, the principles of RP-HPLC are broadly applicable. The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and the polar mobile phase. Quantification is typically achieved using a UV detector, as nitropyridine derivatives possess strong UV absorbance.

A study on indole-2-carboxamide inhibitors, which share the carboxamide functional group, employed a WEEV replicon assay for activity assessment, which likely involved HPLC for sample analysis and purification. nih.gov Furthermore, the analysis of related compounds like 3-nitropyridine-2-carboxylic acid is supported by documentation referencing HPLC, LC-MS, and UPLC techniques, indicating the utility of these methods for this class of compounds. ambeed.com

Table 1: Typical HPLC Parameters for Nitropyridine Derivatives

| Parameter | Details |

| Column | Reverse-phase C18 |

| Mobile Phase | Acetonitrile/Water gradient |

| Acid Modifier | Phosphoric Acid or Formic Acid |

| Detection | UV-Vis Detector |

| Application | Separation, Quantification, Impurity Profiling |

This table represents a generalized set of HPLC conditions based on methods for similar compounds.

Spectroscopic Techniques

Spectroscopic methodologies provide detailed information about the molecular structure, functional groups, and electronic properties of this compound.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In this compound, characteristic vibrational frequencies are expected for the nitro (-NO2) and carboxamide (-CONH2) groups.

For nitropyridine compounds, the asymmetric (νas) and symmetric (νs) stretching vibrations of the nitro group are particularly informative. In 3-nitropyridines, the νas(NO2) band typically appears in the region of 1530 ± 20 cm⁻¹, while the νs(NO2) band is observed around 1350 ± 20 cm⁻¹. scielo.br The carboxamide group exhibits a characteristic C=O stretching vibration (Amide I band) and N-H stretching vibrations. For example, in 3-amino-N-(4-methoxyphenyl)-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide, the C=O stretch is observed at 1624 cm⁻¹, and N-H/NH2 stretches appear around 3480 and 3299 cm⁻¹. acs.org The nitrile group in related compounds like 2-cyano-3-nitropyridine (B1583967) shows a sharp stretching band around 2200 cm⁻¹. spectroscopyonline.com

Table 2: Characteristic IR Frequencies for this compound and Related Structures

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| Nitro (-NO₂) | Asymmetric Stretch (νas) | 1530 ± 20 | scielo.br |

| Nitro (-NO₂) | Symmetric Stretch (νs) | 1350 ± 20 | scielo.br |

| Carbonyl (C=O) | Amide I Stretch | ~1624-1647 | acs.org |

| Amide (N-H) | N-H Stretch | ~3300-3500 | acs.org |

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. The nitro group vibrations are also Raman active. For instance, in a dinitrobenzene carboxylic acid derivative, the asymmetric NO2 stretching modes were observed at 1583 and 1531 cm⁻¹ in the Raman spectrum, while the symmetric stretch was seen at 1345 cm⁻¹. scielo.br Raman spectroscopy is also useful for identifying functional groups in related pyridine (B92270) derivatives. The study of pyridine derivatives often involves both IR and Raman spectroscopy to get a complete vibrational picture. horiba.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The presence of the nitro group and the pyridine ring, which are chromophores, results in characteristic absorption bands. For 3-nitropyridine (B142982), UV/Visible spectral data is available, and such data can be used to understand the electronic properties of its derivatives. nist.gov The solvent can influence the position of the absorption maxima (solvatochromism), which has been studied for compounds like 4-nitropyridine (B72724) N-oxide. researchgate.net Organic single crystals of pyridine derivatives are often characterized by UV-Vis-NIR spectroscopy to determine their optical properties, including the cut-off wavelength and band gap. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules.

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity. For pyridine derivatives, the chemical shifts of the aromatic protons are indicative of the substituent positions. For instance, in N,N-dimethyl-5-nitropyridin-2-amine, the proton chemical shifts are distinct and allow for the assignment of each proton. researchgate.net The analysis of various pyridine derivatives shows that the chemical shifts are influenced by the electronic nature of the substituents. acs.org

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. The chemical shifts of the carbons are sensitive to their hybridization and the electronic effects of neighboring atoms. For 3-nitropyridine-2-carboxylic acid, ¹³C NMR data is available and is crucial for its characterization. nih.gov Spectroscopic data for various pyridine derivatives, including ¹³C NMR, is often compiled in databases like SpectraBase. spectrabase.com Computational methods, such as the GIAO method, are also used to calculate and predict NMR chemical shifts, which can then be compared with experimental data for structural confirmation. nanoient.org

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of this compound. The compound has a molecular formula of C₆H₅N₃O₃ and a molecular weight of approximately 167.12 g/mol . sigmaaldrich.comchemsrc.com In mass spectrometric analysis, this would be observed as the molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) of 167. Due to the stability of the aromatic pyridine ring, this molecular ion peak is expected to be prominent. libretexts.orglibretexts.org

While a detailed, published mass spectrum for this compound is not widely available, its fragmentation pattern can be predicted based on the known behavior of aromatic nitro compounds and primary amides. libretexts.orglibretexts.org The fragmentation of related compounds, such as 5-nitropyridine-2-carbonyl chloride, provides insight into the likely pathways. smolecule.com

Key fragmentation pathways for this compound would likely include:

Loss of the nitro group: A neutral loss of the •NO₂ radical (46 u) would result in a significant fragment ion at m/z 121. smolecule.com

Loss of the carboxamide group: Cleavage of the C-C bond between the pyridine ring and the carboxamide group could lead to the loss of a •CONH₂ radical (44 u), producing a fragment at m/z 123.

Alpha-cleavage: The cleavage of the bond adjacent to the carbonyl group could result in the loss of an amino radical (•NH₂, 16 u), yielding a fragment ion at m/z 151.

Decarbonylation: Following the loss of the amino radical, subsequent loss of carbon monoxide (CO, 28 u) from the m/z 151 fragment could produce an ion at m/z 123.

These predicted fragmentation patterns provide a veritable fingerprint for the identification and structural confirmation of this compound in complex mixtures.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Identity of Fragment | Neutral Loss | Mass of Loss (u) |

|---|---|---|---|

| 167 | [M]⁺ | - | - |

| 151 | [M - NH₂]⁺ | •NH₂ | 16 |

| 123 | [M - CONH₂]⁺ | •CONH₂ | 44 |

Crystallographic Analysis

Crystallographic analysis, particularly single-crystal X-ray diffraction, is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid state. For this compound and its derivatives, this technique provides unequivocal proof of structure, conformation, and intermolecular interactions such as hydrogen bonding.

While a complete, published single-crystal X-ray structure of this compound itself is not readily found in current literature, its molecular geometry has been analyzed. The structure is understood to be nearly planar. This conformation is stabilized by intramolecular hydrogen bonding between a hydrogen atom of the amide group and an oxygen atom of the adjacent nitro group. This interaction minimizes torsional strain and locks the functional groups into a coplanar orientation with the pyridine ring, with a calculated dihedral angle of approximately 6.1°.

Table 2: Crystallographic Data for Selected Derivatives of 3-Nitropyridine

| Compound Name | Crystal System | Space Group | Key Structural Findings |

|---|---|---|---|

| 2-N-Phenylamino-3-nitro-4-methylpyridine | Triclinic | P1 | Non-planar conformation. The nitro group is twisted relative to the pyridine ring. mdpi.com |

| 2-N-Phenylamino-3-nitro-6-methylpyridine | Monoclinic | P2₁/n | Features an intramolecular N–H∙∙∙O hydrogen bond, stabilizing the structure. Dihedral angle between pyridine and phenyl rings is 2.90(14)°. mdpi.com |

| 3-Methyl-5-nitropyridine-2-carboxylic acid | Monoclinic | Not specified | X-ray diffraction confirms hydrogen bonding between carboxylic acid groups, which stabilizes the crystal lattice. smolecule.com |

| 6-Amino-5-nitropyridine-2-carboxylic acid | Not specified | Not specified | The X-ray crystallographic structure has been fully elucidated. biosynth.com |

| Cocrystal of 2-amino-5-nitropyridine (B18323) and 4-phenylsulfanylbutyric acid | Not specified | Not specified | The crystal structure of the cocrystal has been studied, revealing intermolecular interactions. mdpi.com |

Compound Index

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 2-amino-5-nitropyridine |

| 2-N-Phenylamino-3-nitro-4-methylpyridine |

| 2-N-Phenylamino-3-nitro-6-methylpyridine |

| 3-Methyl-5-nitropyridine-2-carboxylic acid |

| This compound |

| 4-phenylsulfanylbutyric acid |

| 5-nitropyridine-2-carbonyl chloride |

Future Directions and Emerging Research Avenues

Development of Next-Generation Therapeutic Candidates

The 3-nitropyridine (B142982) core is a recognized pharmacophore, and research continues to leverage this scaffold for the development of new therapeutic agents. Derivatives of 3-Nitropyridine-2-carboxamide are being investigated for several medicinal applications.

Initial studies have highlighted the anticoccidial activity of 3-nitropyridinecarboxamides against pathogens like Eimeria tenella nih.gov. This provides a foundation for developing new-generation anticoccidial drugs, potentially with improved efficacy and resistance profiles.

More recently, research has focused on the anti-cancer potential of nitropyridine derivatives. Analogues have been identified as potent microtubule-targeting agents, showing significant cytotoxicity against a variety of cancer cell lines. These compounds can induce cell cycle arrest and inhibit tubulin polymerization, suggesting a mechanism of action that could be refined for targeted cancer therapy . The development of derivatives aims to enhance this activity while minimizing off-target effects like myelotoxicity and neurotoxicity . The core structure is also being explored for creating drugs to treat neurological disorders chemimpex.com.

Future work will likely involve the synthesis and screening of extensive libraries of this compound derivatives. By modifying substituents on the pyridine (B92270) ring or the carboxamide group, researchers can fine-tune the molecule's pharmacokinetic and pharmacodynamic properties to develop highly selective and potent drug candidates.

Table 1: Investigated Therapeutic Applications for 3-Nitropyridine Derivatives

| Therapeutic Area | Target/Application | Research Findings | Citation |

|---|---|---|---|

| Infectious Disease | Anticoccidial Agent | Active against Eimeria tenella. | nih.gov |

| Oncology | Microtubule-Targeting Agent | Induces cell cycle arrest and inhibits tubulin polymerization in cancer cells. |

| Neurology | CNS Disorders | Serves as an intermediate for agents targeting neurological disorders. | chemimpex.com |

Exploration of Novel and Sustainable Synthetic Pathways

The synthesis of this compound and its derivatives is a critical area of research, with an emphasis on improving efficiency, yield, and sustainability.

One documented pathway to this compound starts from 2-methyl-3-nitropyridine, involving oxidation, oximation, dehydration, and hydrolysis steps nih.gov. Other approaches for related isomers involve preparing them from the corresponding carboxylic acids via esters or acid chlorides nih.gov. A key synthetic reaction is the acylation of an appropriate amino-nitropyridine with reagents like cyclopropanecarbonyl chloride google.com.